molecular formula C14H13N5O2 B12162494 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12162494
M. Wt: 283.29 g/mol
InChI Key: OZUQYFIASZJTMH-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Preparation Methods

Synthetic Routes::

Industrial Production::
  • Information on industrial-scale production methods is limited. research labs can synthesize it using the above route.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: May have therapeutic applications (e.g., antitumor, antimicrobial).

    Industry: Could be part of novel materials or catalysts.

Mechanism of Action

    Targets: Specific proteins, enzymes, or receptors.

    Pathways: Interferes with cellular processes (e.g., signal transduction, metabolic pathways).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features (e.g., fused phthalazine-pyrazole scaffold).

    Similar Compounds: Explore related structures (e.g., other pyrazole derivatives).

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

3-methyl-N-(1-methylpyrazol-4-yl)-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C14H13N5O2/c1-18-8-9(7-15-18)16-13(20)12-10-5-3-4-6-11(10)14(21)19(2)17-12/h3-8H,1-2H3,(H,16,20)

InChI Key

OZUQYFIASZJTMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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